(Z)-Geometry Confers Distinct Conformational Constraint vs. (E)-Isomer: Impact on Target Engagement Potential
The target compound adopts the (Z)-configuration about its α,β-unsaturated carbonyl double bond (InChI Key: HCTHPIJAICLOAF-XFFZJAGNSA-N), as confirmed by computed stereochemistry deposited in PubChem [1]. The corresponding (E)-isomer is not commercially available, and no direct activity comparison has been published for this specific scaffold. However, class-level SAR for acrylamide-based inhibitors (including FabI-targeting heterocyclic acrylamides in US Patent 8,846,711) demonstrates that (Z)- and (E)-isomers exhibit divergent IC50 values due to altered spatial presentation of the aryl ring and hydrogen-bonding vectors at the enzyme active site [2]. This stereochemical constraint is an intrinsic differentiator: any supplier offering a mixed or unspecified geometric isomer product introduces uncontrolled variability in biological assay outcomes.
| Evidence Dimension | Geometric isomerism (Z vs. E) impact on target binding geometry |
|---|---|
| Target Compound Data | (Z)-configuration (InChI Key: HCTHPIJAICLOAF-XFFZJAGNSA-N); defined spatial orientation of 3,4-dimethoxyphenyl relative to acrylamide carbonyl |
| Comparator Or Baseline | (E)-isomer (not commercially isolated; unspecified isomer mixtures may exist in non-certified sources) |
| Quantified Difference | No direct IC50 comparison available for this scaffold; class-level SAR for acrylamide FabI inhibitors shows stereochemistry-dependent potency shifts (qualitative). |
| Conditions | Structural analysis by InChI Key stereochemistry designation; class-level SAR from US 8,846,711 B2 patent on heterocyclic acrylamides. |
Why This Matters
Procurement of a stereochemically defined (Z)-isomer ensures reproducibility in target-engagement assays; mixed-isomer batches introduce an uncontrolled variable incompatible with rigorous SAR studies.
- [1] PubChem. (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide. InChI Key: HCTHPIJAICLOAF-XFFZJAGNSA-N. National Center for Biotechnology Information. View Source
- [2] Escaich, D. A., Oxoby, S., Gerusz, V. (2014). US Patent 8,846,711 B2: Heterocyclic Acrylamides and Their Use as Pharmaceuticals. Fab Pharma SAS. View Source
